2-Imidazoline, 2-(1-naphthyl)-
Overview
Description
2-Imidazoline, 2-(1-naphthyl)- is a heterocyclic organic compound that features an imidazoline ring substituted with a naphthyl group. This compound is part of the imidazoline family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazoline, 2-(1-naphthyl)- typically involves the condensation of 1,2-diamines with aldehydes or nitriles. One efficient method includes the reaction of aldehydes with ethylenediamine in the presence of tert-butyl hypochlorite . This method is known for its high yield and efficiency. Another common route involves the use of nitriles, which undergo a cyclic Pinner reaction requiring high temperatures and acid catalysis .
Industrial Production Methods
Industrial production of 2-Imidazoline, 2-(1-naphthyl)- often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Imidazoline, 2-(1-naphthyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can convert it into dihydroimidazoline derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the naphthyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted imidazolines and imidazoles, which have significant applications in pharmaceuticals and materials science.
Scientific Research Applications
2-Imidazoline, 2-(1-naphthyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Imidazoline, 2-(1-naphthyl)- involves its interaction with imidazoline receptors, particularly the I1 and I2 receptors . These receptors are involved in the regulation of blood pressure and glucose levels. The compound acts as an agonist at these receptors, leading to the modulation of sympathetic nervous system activity and subsequent physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Oxymetazoline
- Xylometazoline
- Tetrahydrozoline
- Naphazoline
Comparison
2-Imidazoline, 2-(1-naphthyl)- is unique due to its naphthyl substitution, which imparts distinct chemical and biological properties. Compared to other imidazolines, it has a higher affinity for imidazoline receptors and exhibits more potent biological activities . This makes it a valuable compound for both research and industrial applications.
Properties
IUPAC Name |
2-naphthalen-1-yl-4,5-dihydro-1H-imidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13/h1-7H,8-9H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCXOIKCXHEYQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30159737 | |
Record name | 2-Imidazoline, 2-(1-naphthyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30159737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13623-57-9 | |
Record name | 2-(1-Naphthalenyl)-2-imidazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13623-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Imidazoline, 2-(1-naphthyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013623579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Imidazoline, 2-(1-naphthyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30159737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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